molecular formula C22H14ClN3OS B3018842 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 477486-41-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B3018842
CAS No.: 477486-41-2
M. Wt: 403.88
InChI Key: WIWMMJIZCLQTJR-UHFFFAOYSA-N
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Description

"N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide" is a heterocyclic compound featuring two critical pharmacophores: a 3-chlorobenzo[b]thiophene-2-carboxamide core and a 1H-benzo[d]imidazol-2-yl substituent linked via a phenyl group. The benzimidazole group, known for its bioisosteric properties with purines, may facilitate interactions with biological targets such as enzymes or receptors .

Synthetic routes for analogous compounds (e.g., benzo[b]thiophene-2-carboxamide derivatives) often involve coupling reactions between carboxylic acid derivatives and amines. For example, compound 22 in was synthesized via a coupling reaction between benzo[b]thiophene-2-carboxylic acid and a benzylamine derivative, yielding a structurally related amide .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3OS/c23-19-15-8-1-4-11-18(15)28-20(19)22(27)24-14-7-5-6-13(12-14)21-25-16-9-2-3-10-17(16)26-21/h1-12H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWMMJIZCLQTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzo[b]thiophene ring may also contribute to the compound’s biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Structural Analogs of Benzo[b]thiophene-2-carboxamide Derivatives

The following table compares key structural analogs:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide (Target) 3-Cl on benzo[b]thiophene; benzimidazole at phenyl para-position ~407.8 (calc.) Hypothesized enhanced binding due to Cl and benzimidazole synergy -
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide Benzo[d][1,3]dioxole (electron-rich group) instead of benzimidazole 345.8 Higher solubility due to dioxolane; reduced bioactivity in some assays
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) Benzimidazole at benzyl position; lacks Cl substituent 375.4 Moderate potency in enzyme inhibition assays
N-(2-(Aryl)-4-oxo-3-phenylazetidin-1-yl)-3-chlorobenzo[b]thiophene-2-carboxamide (C4) Azetidinone ring replaces phenyl-benzimidazole ~450 (calc.) Improved metabolic stability but lower cell permeability

Key Observations :

  • The 3-chloro substituent in the target compound likely enhances electrophilic interactions compared to non-halogenated analogs (e.g., compound 22) .
Benzimidazole-Amide Derivatives

Benzimidazole-containing amides are widely explored for neuroprotective, antimicrobial, and kinase-inhibitory activities. Below is a comparative analysis of substituent effects:

Compound Class (Evidence) Substituents Biological Activity (IC50/EC50) Physicochemical Properties
N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide () 3,4-diCl on benzamide IC50 = 14 µM (mGluR5 inhibition) Low solubility; high melting point (>300°C)
N-(1H-Benzo[d]imidazol-2-yl)-2,5-di-(trifluoromethyl)benzamide () 2,5-CF3 groups IC50 = 4.0 µM Moderate solubility; cytotoxicity noted
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-...-2-chlorophenyl)-3-chlorobenzamide () Di-chloro on phenyl; benzimidazole-amide Antiviral activity (EC50 = 8.2 µM) High melting point (>300°C)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance potency but may reduce cell viability .
  • Benzimidazole-amide scaffolds () exhibit strong intermolecular interactions (e.g., hydrogen bonding), reflected in high melting points .
Physicochemical and Pharmacokinetic Comparisons
Property Target Compound N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-Cl analog () N-(1H-Benzo[d]imidazol-2-yl)-3,4-diCl-benzamide ()
Molecular Weight ~407.8 345.8 365.2
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1
Solubility Low (due to benzimidazole) Moderate (dioxolane enhances polarity) Very low
Thermal Stability High (melting point likely >250°C) 190–201°C >300°C

Key Observations :

  • The target compound’s benzimidazole group may limit solubility compared to dioxolane-containing analogs but improves target engagement .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by relevant case studies and research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
  • Molecular Formula : C22H14ClN3OS
  • CAS Number : 477486-41-2

The compound features a benzimidazole moiety, a benzo[b]thiophene ring, and a carboxamide group, which are believed to contribute to its diverse biological activities. The unique combination of these functional groups may enhance its interaction with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions starting from the formation of the benzimidazole core through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. Subsequent steps include chlorination and carboxamide formation, optimizing yields while adhering to green chemistry principles to minimize environmental impact.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It was evaluated against various human cancer cell lines at the National Cancer Institute (NCI), revealing significant growth inhibition. Notably, compounds derived from similar structures demonstrated strong binding affinities to DNA and inhibition of human topoisomerase I (Hu Topo I), a key enzyme in cancer cell proliferation. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like camptothecin .

The mechanisms through which this compound exerts its effects include:

  • DNA Interaction : The compound's ability to bind DNA and stabilize specific sequences has been confirmed through UV absorption and fluorescence spectroscopy.
  • Cell Cycle Arrest : Flow cytometric analyses indicated that some derivatives cause G2/M phase arrest in cancer cells, leading to apoptosis due to irreparable DNA damage .

Comparative Biological Activity

To better understand its efficacy, a comparison with similar compounds is essential. The following table summarizes key biological activities:

CompoundActivityIC50 Value (µM)Target
This compoundAnticancer16 (Hu Topo I)Hu Topo I
CamptothecinAnticancer16Hu Topo I
Acarboseα-glucosidase Inhibitor841α-glucosidase

The table illustrates that while this compound shows promising anticancer activity, further studies are needed to explore its full pharmacological profile.

Case Studies

Several case studies have provided insights into the biological efficacy of this compound:

  • Antitumor Activity : A study evaluated the compound against a panel of 60 human cancer cell lines, finding that it exhibited potent cytotoxic effects, particularly in breast and lung cancer models.
  • Mechanistic Studies : Research employing molecular docking simulations revealed that the compound binds effectively to Hu Topo I, disrupting its function and leading to increased DNA damage in treated cells.
  • Synergistic Effects : Investigations into combination therapies indicated that when used alongside other chemotherapeutics, this compound could enhance overall efficacy while potentially reducing side effects associated with higher doses of traditional drugs.

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